1-(2-chloro-6-fluorobenzyl)-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and multiple substituents such as chloro, fluoro, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: An organic compound with similar substituents but different core structure.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Another compound with a similar substituent pattern but different functional groups.
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C21H18ClFN2O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H18ClFN2O2/c1-13-6-8-19(14(2)10-13)24-21(27)15-7-9-20(26)25(11-15)12-16-17(22)4-3-5-18(16)23/h3-11H,12H2,1-2H3,(H,24,27) |
InChI Key |
HSRPHEOZXISACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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